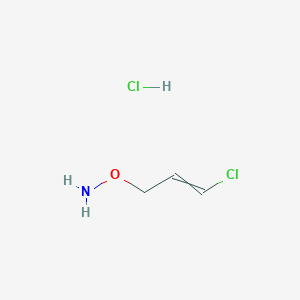

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDAGPDHXQKVHK-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073654, DTXSID10888770 | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96992-71-1, 82244-86-8 | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride chemical properties

An In-depth Technical Guide to (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety information, tailored for professionals in research and development. The hydrochloride salt form enhances the stability of the parent compound, (E)-O-(3-Chloroallyl)hydroxylamine, facilitating its use as a reagent.

Chemical and Physical Properties

This compound is a white powder.[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 96992-71-1 |

| IUPAC Name | (1E)-3-(aminooxy)-1-chloro-1-propene hydrochloride |

| Synonyms | (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride, (3-trans-Chloroallyl)oxyamine hydrochloride[1] |

| Molecular Formula | C₃H₇Cl₂NO[1][2] |

| SMILES | C(/C=C/Cl)ON.Cl[3] |

| InChI Key | GZDAGPDHXQKVHK-TYYBGVCCSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 144.00 g/mol [1][3] |

| Appearance | White powder[1] |

| Melting Point | 180°C[1]; 164-165°C (recrystallized: 182-183°C)[4] |

| Boiling Point | 170°C at 760 mmHg[1] |

| Density | 1.295 g/cm³[1] |

| Flash Point | 56.6°C[1] |

| Purity | ≥95% |

| Storage Temperature | Ambient |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of trans-1,3-dichloropropene with a hydroxylamine derivative, followed by hydrolysis.[4][5]

Experimental Protocol for Synthesis

A documented method for the preparation of O-(trans-chloroallyl)hydroxylamine hydrochloride involves a multi-step process.[4] Initially, ethyl acetroximate is formed. This intermediate is then O-alkylated using trans-1,3-dichloropropene in the presence of sodium hydroxide. The resulting ethyl O-(trans-chloroallyl)acethydroximate is subsequently hydrolyzed with dilute hydrochloric acid to yield the final product.[4] The aqueous phase containing the hydrochloride salt is then separated and can be concentrated to isolate the compound.[4]

Another general approach describes the reaction of trans-1,3-dichloropropene directly with hydroxylamine, catalyzed by an acid like hydrochloric acid, at temperatures ranging from 20°C to 75°C.[5] The product is then extracted and purified as the hydrochloride salt.[5]

Caption: Synthesis workflow based on patent EP0440582A1.[4]

Applications in Synthesis

The parent compound, (E)-O-(3-Chloroallyl)hydroxylamine, is utilized as a reagent in the synthesis of more complex molecules.[5] It is particularly noted for its use in preparing 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, which have applications as herbicides and plant growth regulators.[6] In the pharmaceutical sector, it is explored for its potential in developing novel antimicrobial agents.[5]

Safety and Handling

This compound is classified as an irritant. The safety data for hydroxylamine hydrochloride, a related compound, indicates it is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[2][7] It is also sensitive to moisture and air.[7][8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5][9] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] While the hydrochloride salt is stable at ambient temperatures, the free base requires storage in a freezer under an inert atmosphere.[5][10]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[2] Note that heating hydroxylamine compounds may pose an explosion risk.[8][11]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[2] Always consult the Safety Data Sheet (SDS) before handling.[2]

Conclusion

This compound is a valuable reagent in synthetic chemistry, particularly for applications in the agricultural and pharmaceutical industries. Its well-defined properties and synthesis routes allow for its effective use in the development of new chemical entities. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. angenechemical.com [angenechemical.com]

- 3. Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | C3H7Cl2NO | CID 6440696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 87851-77-2,(E)-O-(3-Chloro-2-propenyl)hydroxylamine | lookchem [lookchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 5470-11-1 CAS MSDS (Hydroxylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. resources.finalsite.net [resources.finalsite.net]

- 10. 87851-77-2|(E)-O-(3-Chloroallyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 11. nwsci.com [nwsci.com]

A Technical Guide to the Synthesis of (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-O-(3-Chloroallyl)hydroxylamine, also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a versatile chemical intermediate with the CAS number 87851-77-2.[1] Its hydrochloride salt (CAS 96992-71-1) is particularly important in organic synthesis. The molecule possesses a unique structure, featuring a hydroxylamine functional group linked to a chloroallyl chain, which imparts valuable reactivity.[1] This compound serves as a critical reagent in the preparation of complex organic molecules, finding significant applications in the development of novel pharmaceutical and agricultural products, such as herbicides and potential antimicrobial agents.[1] This guide provides an in-depth overview of its synthesis pathways, including detailed experimental protocols and quantitative data.

Core Synthesis Pathways

The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is primarily achieved through the O-alkylation of a hydroxylamine source with an appropriate chloroallyl electrophile. The most common precursor is (E)-1,3-dichloropropene. Two principal strategies have been documented: a direct alkylation method and a two-step process involving the formation and subsequent hydrolysis of an intermediate.

-

Direct O-Alkylation: This approach involves the direct reaction of hydroxylamine or hydroxylamine hydrochloride with (E)-1,3-dichloropropene in the presence of a base. The reaction is typically performed in a suitable solvent system, sometimes utilizing a phase-transfer catalyst to improve efficiency.

-

Two-Step Synthesis via Hydroximate Intermediate: A more controlled, multi-step method involves the initial formation of a protected hydroxylamine derivative, such as an acethydroximate ester. This intermediate is then alkylated with (E)-1,3-dichloropropene, followed by acidic hydrolysis to yield the final hydrochloride salt. This method can offer advantages in terms of selectivity and yield.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols, providing a comparative overview of reaction conditions and outcomes.

| Parameter | Protocol 1: Two-Step Hydrolysis[2] | Protocol 2: Microchannel Reactor[3] |

| Primary Reactants | Ethyl acethydroximate, trans-1,3-dichloropropene | Hydroxylamine hydrochloride, 1,3-dichloropropene |

| Key Reagents | Toluene, aq. NaOH, aq. HCl | Methyl isobutyl ketone (MIBK), 30% NaOH |

| Catalyst | None specified | 717 strongly-alkaline anion exchange resin |

| Temperature | O-alkylation: +50 to +80°C; Hydrolysis: +40 to +45°C | Stage 1: 20-50°C; Stage 2: 50-60°C |

| Reaction Time | Hydrolysis: 2.5 hours | Continuous flow |

| Final Product Form | Hydrochloride salt in aqueous solution | Free base (converted from hydrochloride) |

| Yield | 87.5% | 92.65% |

| Purity | 98.5% (after isolation and drying) | 99.3% |

Experimental Protocols

This protocol is adapted from a patented process and involves an initial O-alkylation followed by acidic hydrolysis.[2]

Step A: O-Alkylation

-

A solution of ethyl acethydroximate in toluene is prepared.

-

To this solution, an aqueous solution of sodium hydroxide is added.

-

The mixture is heated to a temperature between +50 and +80°C.

-

trans-1,3-dichloropropene is then added dropwise to the heated mixture, initiating the O-alkylation reaction.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The aqueous phase is separated and discarded. The remaining organic phase contains the ethyl O-(trans-chloroallyl)acethydroximate intermediate.

Step B: Hydrolysis and Isolation

-

The organic phase from Step A is treated with dilute hydrochloric acid. The addition is performed over approximately 2.5 hours at a temperature of +20 to +30°C.[2]

-

The reaction mixture is then heated to a temperature of +40 to +45°C for 2.5 hours to facilitate hydrolysis.[2]

-

After cooling to room temperature, the aqueous phase, which contains the this compound, is separated.

-

The product can be isolated by evaporating the water, yielding the hydrochloride salt with a purity of up to 98.5% and a melting point of +164 to +165°C.[2]

This modern protocol utilizes microchannel reactors for enhanced control and efficiency.[3]

Step A: Preparation of Hydroxylamine Free Base

-

An aqueous solution of hydroxylamine hydrochloride (1 mol) is passed through a column containing a treated 717 strongly-alkaline styrene anion exchange resin to generate the free base in solution.

Step B: Two-Stage Microchannel Reaction

-

The hydroxylamine solution from Step A is pumped into a first-stage microchannel reactor at room temperature. Simultaneously, methyl isobutyl ketone (1.5 mol) is introduced. The reaction temperature is maintained between 20-50°C.[3]

-

The effluent from the first stage is directly fed into a second-stage microchannel reactor.

-

1,3-dichloropropene (1.05 mol) and a 30% sodium hydroxide solution (1.1 mol) are simultaneously pumped into the second-stage reactor. The reaction is conducted continuously at a temperature of 50-60°C.[3]

Step C: Work-up and Isolation

-

After the reaction is complete, the phases of the effluent are separated.

-

The aqueous phase is extracted three times with methyl isobutyl ketone.

-

The organic phases are combined, washed with water, and subjected to azeotropic dehydration to remove water and recover the solvent.

-

This process yields the O-(3-chloro-2-propenyl)hydroxylamine product with a reported purity of 99.3% and a yield of 92.65%.[3]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the core synthesis strategies.

Caption: Direct O-Alkylation Synthesis Pathway.

Caption: Two-Step Synthesis via Hydroximate Intermediate.

Safety and Handling

Working with O-(3-Chloroallyl)hydroxylamine and its precursors requires adherence to strict safety protocols. Operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to minimize exposure.[1] Waste should be disposed of in accordance with institutional and regulatory safety guidelines to prevent environmental contamination.[1]

References

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS number 96992-71-1

An In-depth Technical Guide to (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS Number: 96992-71-1

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis with applications in the pharmaceutical and agricultural industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

This compound is the hydrochloride salt of (E)-O-(3-chloro-2-propenyl)hydroxylamine.[1] Its chemical structure features a hydroxylamine group linked to a chloroallyl moiety, which imparts unique reactivity for various synthetic applications.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 96992-71-1 |

| Molecular Formula | C₃H₇Cl₂NO[1][3][4] |

| Molecular Weight | 144.00 g/mol [1][4] |

| IUPAC Name | (1E)-3-(aminooxy)-1-chloro-1-propene hydrochloride[3] |

| InChI Key | GZDAGPDHXQKVHK-TYYBGVCCSA-N[3] |

| Synonyms | (E)-O-(3-CHLORO-2-PROPENYL)HYDROXYLAMINE HYDROCHLORIDE, (3-trans-Chloroallyl)oxyamine hydrochloride, O-(3-Chloro-2-propenyl)hydroxylamine HCl[1][5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White powder | [5] |

| Melting Point | 180 °C[1][5] / 182-183 °C (recrystallized)[6] | [1][5][6] |

| Boiling Point | 170 °C at 760 mmHg[1][5] | [1][5] |

| Density | 1.295 g/cm³[1][5] | [1][5] |

| Flash Point | 56.6 °C[1][5] | [1][5] |

| Storage | Room Temperature, sealed in dry conditions[1][4] | [1][4] |

| Purity | ≥95% |[3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the O-alkylation of a protected hydroxylamine derivative with trans-1,3-dichloropropene, followed by hydrolysis to remove the protecting group and form the hydrochloride salt.

Experimental Protocol: Synthesis via O-Alkylation and Hydrolysis

This protocol is a generalized procedure based on methods described in patent literature.[6]

Step 1: Preparation of Ethyl Acetohydroximate

-

Acetonitrile and ethanol are reacted in toluene in the presence of hydrogen chloride.

-

The resulting suspension is added to an ice-cooled aqueous suspension of sodium hydrogen carbonate.

-

An aqueous solution of hydroxylamine sulfate is added to the mixture at a temperature of -20 to -5 °C.

-

After warming to room temperature, the aqueous phase is separated, yielding a toluene solution of ethyl acetohydroximate.

Step 2: O-Alkylation

-

An aqueous solution of sodium hydroxide is added to the toluene solution from Step 1.

-

trans-1,3-Dichloropropene is then added, and the reaction is maintained at a temperature of +50 to +80 °C until the O-alkylation is complete.

-

The mixture is cooled to room temperature, and the aqueous phase is separated.

Step 3: Hydrolysis and Isolation

-

The organic phase, containing the ethyl O-(trans-chloroallyl)acethydroximate, is stirred with dilute hydrochloric acid to induce hydrolysis.

-

The reaction mixture is heated to +40 to 45 °C for approximately 2.5 hours.

-

After cooling, the aqueous phase containing the desired product is separated.

-

The water is evaporated under reduced pressure, and the resulting residue is dried in a vacuum to yield this compound.[6] The product can be further purified by recrystallization from an ethanol/diethyl ether mixture.[6]

Caption: Synthesis workflow for (E)-O-(3-Chloroallyl)hydroxylamine HCl.

Chemical Reactivity and Applications

The reactivity of this compound is centered around its hydroxylamine group and the chloroallyl moiety, making it a versatile building block in organic synthesis.[7]

Key Reactions:

-

Oxime Formation: The hydroxylamine group readily reacts with aldehydes and ketones to form oximes, which are important intermediates in the synthesis of various nitrogen-containing compounds.[2][8]

-

Nucleophilic Substitution: The chlorine atom on the allyl group can be displaced by nucleophiles.[7]

-

Oxidation/Reduction: The hydroxylamine functionality can be oxidized to nitroso or nitro compounds or reduced to the corresponding amine.[7]

Applications:

-

Pharmaceutical Intermediate: Hydroxylamine derivatives are crucial in medicinal chemistry.[7] This compound serves as a precursor in the development of novel therapeutics, including potential selective epidermal growth factor receptor (EGFR) inhibitors for cancer treatment.[7] The incorporation of the hydroxylamine moiety can be a strategy to improve drug properties like bioavailability.[7]

-

Agrochemical Synthesis: It is a key reagent in the preparation of agrochemicals. For instance, it is used to synthesize 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, which functions as a herbicide and plant growth regulator.[2]

-

Organic Synthesis Reagent: It is widely used as an intermediate for creating more complex molecules, such as cyclic imines and other olefins.[7]

Caption: Reactivity and application pathways of the title compound.

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways directly modulated by this compound are not extensively documented, the broader class of hydroxylamines exhibits notable biological activity.

The mechanism of action often involves the interaction of the hydroxylamine group with nucleophilic sites on biomolecules, leading to the covalent modification of proteins and other macromolecules.[7] Hydroxylamine derivatives have been investigated for antioxidant and antimicrobial activities.[7] Although hydroxylamine itself can be a potent mutagen in vitro, it has also shown carcinostatic (cancer-inhibiting) activity against certain tumors in animal studies.[9] This dual potential highlights the importance of careful structural modification in drug design to harness therapeutic benefits while minimizing toxicity.[7]

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.[2]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[1][4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]

References

- 1. Cas 96992-71-1,(E)-O-(3-CHLORO-2-PROPENYL)HYDROXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 96992-71-1 [sigmaaldrich.com]

- 4. 96992-71-1|this compound|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 7. This compound | 82244-86-8 | Benchchem [benchchem.com]

- 8. Buy O-Allylhydroxylamine hydrochloride | 38945-21-0 [smolecule.com]

- 9. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a crucial chemical compound utilized in various organic synthesis applications, particularly within the pharmaceutical and agricultural industries.[1] This technical guide provides a comprehensive analysis of its core mechanism of action, focusing on its role as an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. The guide details the biochemical pathways affected, presents quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction: Ornithine Decarboxylase and Polyamine Synthesis

Ornithine decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[2][3][4] This reaction involves the decarboxylation of ornithine to produce putrescine.[2][4][5] Polyamines, including putrescine, spermidine, and spermine, are essential polycations crucial for cell proliferation, differentiation, and stabilizing DNA structure.[2][3][5]

Due to their critical role in cell growth, the ODC pathway is a significant target for therapeutic intervention, especially in oncology and infectious diseases.[2][5][6] Elevated ODC activity and subsequent increases in polyamine concentrations are associated with carcinogenesis.[2][7] Consequently, inhibitors of ODC are of great interest as potential chemotherapeutic and chemopreventive agents.[2][7]

Core Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

(E)-O-(3-Chloroallyl)hydroxylamine acts as an irreversible inhibitor of ornithine decarboxylase. Its mechanism is analogous to other well-known ODC inhibitors, such as α-difluoromethylornithine (DFMO).[2][7] The molecule's structure, featuring a reactive chloroallyl group, allows it to covalently modify a critical residue within the enzyme's active site, leading to its inactivation.

The proposed mechanism involves the following steps:

-

Active Site Binding: The hydroxylamine moiety of the compound likely interacts with the pyridoxal 5'-phosphate (PLP) cofactor in the ODC active site.

-

Enzyme-Assisted Transformation: The enzyme's catalytic machinery facilitates a chemical transformation of the inhibitor.

-

Covalent Modification: This transformation results in the formation of a reactive intermediate that covalently bonds to a key amino acid residue in the active site, such as a cysteine residue (e.g., Cys-360 in mammalian ODC), leading to irreversible inactivation of the enzyme.[2][7]

By irreversibly inhibiting ODC, (E)-O-(3-Chloroallyl)hydroxylamine effectively shuts down the polyamine biosynthesis pathway at its initial, rate-limiting step. This leads to the depletion of intracellular polyamines, which in turn suppresses DNA synthesis and cell proliferation.[8]

Signaling Pathway and Cellular Consequences

The inhibition of ODC by (E)-O-(3-Chloroallyl)hydroxylamine initiates a cascade of cellular events stemming from polyamine depletion.

References

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Structural basis of Ornithine Decarboxylase inactivation and accelerated degradation by polyamine sensor Antizyme1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase | Semantic Scholar [semanticscholar.org]

- 8. Inhibition of ornithine decarboxylase activity decreases polyamines and suppresses DNA synthesis in human colonic lamina propria lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols for determining these critical parameters. It also outlines potential degradation pathways based on the chemical structure of the molecule. This guide is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other applications utilizing this compound, enabling them to establish a robust understanding of its physicochemical properties.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceutical development as a reagent in the synthesis of complex organic molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use, from early-stage research to formulation and manufacturing. This guide addresses the current knowledge gap by presenting standardized methodologies for the systematic evaluation of these properties.

Chemical and Physical Properties

A summary of the known physical and chemical properties of (E)-O-(3-Chloroallyl)hydroxylamine and its hydrochloride salt is presented in Table 1. It is important to note that while some data is available for the free base, specific quantitative solubility and stability data for the hydrochloride salt is not readily found in the public domain.

Table 1: Physical and Chemical Properties of (E)-O-(3-Chloroallyl)hydroxylamine and its Hydrochloride Salt

| Property | (E)-O-(3-Chloroallyl)hydroxylamine | This compound | Source(s) |

| CAS Number | 87851-77-2 | 96992-71-1 | [2][3] |

| Molecular Formula | C₃H₆ClNO | C₃H₇Cl₂NO | [2][3] |

| Molecular Weight | 107.54 g/mol | 144.00 g/mol | [2][3] |

| Appearance | Clear, colorless oil | White powder | [2] |

| Boiling Point | 209 °C | Not available | [2] |

| Melting Point | Not available | 172-174 °C | [4] |

| Solubility | Slightly soluble in chloroform and ethyl acetate.[2] | Expected to be soluble in water. | [5] |

| Storage Conditions | Store under an inert atmosphere in a freezer at temperatures below -20°C.[2] | Ambient temperature.[3] |

Solubility Profile

Accurate solubility data is crucial for developing appropriate formulations and for designing in vitro and in vivo experiments. While specific quantitative data for this compound is not available, its parent compound, hydroxylamine hydrochloride, is known to be highly soluble in water and soluble in alcohols.[5] This suggests that this compound is also likely to be water-soluble.

To obtain precise solubility data, the following experimental protocols are recommended.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility assay.

This method determines the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent.

Data Presentation:

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

This high-throughput method is useful for early-stage drug discovery.[6]

Objective: To determine the kinetic solubility of this compound.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader (nephelometer or UV-spectrophotometer)

Procedure:

-

Prepare a stock solution of the compound in DMSO.

-

Add the DMSO stock solution to the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV plate reader after separating the precipitate by filtration.[7]

-

The highest concentration that remains in solution is considered the kinetic solubility.[8]

Data Presentation:

Table 3: Kinetic Solubility of this compound

| Buffer System | Temperature (°C) | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 25 | 2 | Data to be determined |

Logical Workflow for Solubility Determination

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor in determining its shelf-life and ensuring its safety and efficacy. Hydroxylamine and its derivatives are known to be unstable, particularly at elevated temperatures and pH values above 7.

Experimental Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to stressed conditions.[9]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound (solid)

-

Stability chambers with controlled temperature and humidity

-

Appropriate sample containers (e.g., glass vials with inert closures)

-

HPLC-UV or other suitable stability-indicating analytical method

Procedure:

-

Place accurately weighed samples of the compound into appropriate containers.

-

Store the samples in stability chambers under the following conditions (as per ICH guidelines):

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[10]

-

Analyze the samples for:

-

Appearance (visual inspection)

-

Assay of the active substance (e.g., by HPLC-UV)

-

Identification and quantification of degradation products (e.g., by HPLC-MS)

-

-

A stability-indicating method must be used to separate the active substance from any degradation products.

Data Presentation:

Table 4: Accelerated Stability Data for this compound (Solid State)

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 40°C/75%RH | 0 | White powder | 100.0 | 0.0 |

| 1 | Data to be determined | Data to be determined | Data to be determined | |

| 3 | Data to be determined | Data to be determined | Data to be determined | |

| 6 | Data to be determined | Data to be determined | Data to be determined |

pH Stability Protocol (Solution State)

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature bath or incubator

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Prepare solutions of the compound at a known concentration in each of the selected pH buffers.

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

Withdraw aliquots at various time intervals (e.g., 0, 24, 48, 72 hours).

-

Analyze the aliquots to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

Data Presentation:

Table 5: pH Stability of this compound in Solution

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | Major Degradation Products |

| 2 | 25 | Data to be determined | Data to be determined | Data to be determined |

| 4 | 25 | Data to be determined | Data to be determined | Data to be determined |

| 7 | 25 | Data to be determined | Data to be determined | Data to be determined |

| 9 | 25 | Data to be determined | Data to be determined | Data to be determined |

| 12 | 25 | Data to be determined | Data to be determined | Data to be determined |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential routes of degradation can be postulated based on its chemical structure. The primary labile functionalities are the O-allyl ether and the hydroxylamine group.

Hydrolysis of the O-Allyl Ether: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-chloro-2-propen-1-ol and hydroxylamine.

Oxidation of the Hydroxylamine: The hydroxylamine moiety can be susceptible to oxidation, leading to various nitrogen-containing species.

Reactions involving the Allyl Group: The double bond in the allyl group could undergo oxidation to form an epoxide, which could then be hydrolyzed to a diol.[11]

The following diagram illustrates a hypothetical degradation pathway. It is crucial to emphasize that this is a theoretical representation and requires experimental validation.

Caption: Hypothetical Degradation Pathways.

Conclusion

This technical guide has outlined the currently available information on the solubility and stability of this compound and has provided detailed, actionable protocols for the experimental determination of these critical parameters. While specific quantitative data is sparse in the public domain, the methodologies presented here offer a clear path for researchers and drug development professionals to generate the necessary data to support their work. The proposed degradation pathways provide a starting point for the identification of potential impurities and degradants during stability studies. A thorough experimental investigation based on the protocols in this guide will enable a comprehensive understanding of the physicochemical properties of this compound, facilitating its successful application in research and development.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 96992-71-1 [sigmaaldrich.com]

- 4. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. hydroxylammonium chloride [chemister.ru]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. pharmajia.com [pharmajia.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Safrole - Wikipedia [en.wikipedia.org]

(E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride: A Technical Guide to Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, focusing on its purity, analysis, and synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis.

Chemical Identity and Properties

This compound is a reactive chemical intermediate. Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 96992-71-1 |

| Molecular Formula | C₃H₇Cl₂NO |

| Molecular Weight | 144.00 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95%[1][2] |

| Storage Conditions | Ambient temperature[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of a hydroxylamine derivative. A general and adaptable two-step synthetic approach is outlined below.[3][4]

Experimental Protocol:

Step 1: O-Alkylation of a Protected Hydroxylamine

-

Mesylation of (E)-3-chloroallyl alcohol: To a solution of (E)-3-chloroallyl alcohol in an anhydrous solvent (e.g., dichloromethane), add triethylamine at 0 °C. To this mixture, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1-2 hours.

-

Reaction with a protected hydroxylamine: In a separate flask, dissolve tert-butyl N-hydroxycarbamate in a suitable solvent such as DMF. Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). To this, add the freshly prepared (E)-3-chloroallyl mesylate solution. Allow the reaction to proceed at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step 2: Deprotection to Yield the Hydrochloride Salt

-

Acidic Deprotection: Dissolve the crude N-Boc protected intermediate from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or methanol.

-

HCl Treatment: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) at 0 °C.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Purity Analysis

The purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and identifying impurities in this compound. Due to the lack of a strong chromophore in the molecule, pre-column derivatization is often necessary for UV detection.

Experimental Protocol: Derivatization and HPLC Analysis

-

Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as 3,5-dinitrobenzoyl chloride, in an appropriate solvent (e.g., acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a diluent (e.g., water or a buffer solution).

-

Derivatization Reaction: To the sample solution, add the derivatization reagent solution and a base (e.g., triethylamine) to facilitate the reaction. Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.

-

HPLC Analysis: Inject the derivatized sample solution into the HPLC system.

Table of HPLC Parameters (Adapted from general methods for hydroxylamine analysis):

| Parameter | Condition |

| Column | YMC Triart C18 (150 x 4.6 mm, 3.0 µm)[5] |

| Mobile Phase A | 0.14% KH₂PO₄ and 0.1% Triethylamine in water, pH 2.5 with H₃PO₄[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C[5] |

| Autosampler Temperature | 5 °C[5] |

| Detection Wavelength | 230 nm (following derivatization)[5] |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography, particularly with mass spectrometry detection (GC-MS), can also be utilized for the analysis of this compound, often after derivatization to increase volatility.

Experimental Protocol: Derivatization and GC-MS Analysis

-

Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile trimethylsilyl (TMS) derivative.[6]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

Table of GC-MS Parameters (Adapted from general methods for hydroxylamine analysis): [6]

| Parameter | Condition |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Potential Impurities

During the synthesis of this compound, several impurities may be formed. These can include unreacted starting materials, by-products from side reactions, and degradation products.

Table of Potential Impurities:

| Impurity | Potential Source |

| (E)-3-chloroallyl alcohol | Incomplete mesylation or hydrolysis of the mesylate |

| Hydroxylamine hydrochloride | Incomplete alkylation |

| (Z)-O-(3-Chloroallyl)hydroxylamine | Isomerization of the starting material or product |

| O,O-bis(3-chloroallyl)hydroxylamine | Dialkylation of hydroxylamine |

| Products of elimination reactions | Base-induced side reactions |

Diagram of the Analytical Workflow:

Caption: Analytical workflow for purity assessment.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of this compound.

Table of Spectroscopic Data:

| Technique | Key Signals and Assignments |

| ¹H NMR | δ (ppm): 6.45 (dt, 1H, =CH-), 5.95 (d, 1H, -CHCl), 4.12 (s, 2H, -CH₂-O-), 3.78 (m, 2H, -ONH₂) |

| ¹³C NMR | δ (ppm): 132.5 (C=C), 124.8 (-CHCl), 58.3 (-CH₂-O-) |

| IR | ν (cm⁻¹): 3250 (N-H stretch), 1630 (C=C stretch), 1080 (C-Cl stretch), 910 (N-O stretch) |

| Mass Spec. (ESI) | m/z: 108.0 [M+H]⁺ (for the free base) |

Application in Synthesis

This compound is a valuable reagent in organic synthesis, particularly for the formation of oxime ethers.

Diagram of a General Application Workflow:

Caption: General workflow for the application in oxime ether synthesis.

This technical guide provides a foundational understanding of the purity and analysis of this compound. For specific applications, further method development and validation are recommended.

References

- 1. This compound | 96992-71-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 5. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique – Oriental Journal of Chemistry [orientjchem.org]

- 6. Human Metabolome Database: GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338) [hmdb.ca]

An In-Depth Technical Guide to the Safe Handling of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS No. 96992-71-1). The information compiled is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₇Cl₂NO |

| Molecular Weight | 144.00 g/mol |

| Appearance | White powder |

| Melting Point | 180°C |

| Boiling Point | 170°C at 760 mmHg |

| Density | 1.295 g/cm³ |

| Flash Point | 56.6°C |

| Storage Temperature | Ambient |

Toxicological Information

| Hazard Category | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

Experimental Protocols

General Handling Procedure

Objective: To outline the standard procedure for the safe handling of this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles

-

Face shield

-

Lab coat

-

Chemical fume hood

-

Spatula

-

Weighing paper

-

Appropriate glassware

Procedure:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or chemicals.

-

Personal Protective Equipment (PPE): Don a lab coat, safety goggles, a face shield, and chemical-resistant gloves.

-

Weighing: Conduct all weighing operations within the fume hood. Use a clean spatula and weighing paper to measure the desired amount of the compound. Avoid generating dust.

-

Transfer: Carefully transfer the weighed compound to the reaction vessel or appropriate container within the fume hood.

-

Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.

-

Hand Washing: Remove gloves and wash hands thoroughly with soap and water.

Spill Cleanup Protocol

Objective: To provide a step-by-step guide for cleaning up a small spill of this compound. For large spills, evacuate the area and contact emergency services.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., vermiculite, sand)

-

Plastic dustpan and brush

-

Sealable plastic bags

-

Hazardous waste labels

-

-

Appropriate PPE (as listed in 3.1)

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

Don PPE: Before attempting to clean the spill, don all required personal protective equipment.

-

Containment: For solid spills, carefully sweep up the material, minimizing dust generation. For liquid spills, cover with an inert absorbent material.

-

Collection: Place the swept-up solid or the absorbent material into a sealable plastic bag.

-

Decontamination: Wipe the spill area with a damp cloth. Place the cloth in the same plastic bag.

-

Labeling: Seal the bag and label it as "Hazardous Waste" with the full chemical name and date.

-

Disposal: Dispose of the waste according to institutional guidelines for halogenated organic compounds.

-

Restock: Replenish the spill kit with any used items.

Waste Disposal Protocol

Objective: To ensure the safe and compliant disposal of this compound waste.

Procedure:

-

Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. This includes unused product, contaminated materials from spill cleanup, and empty containers. Do not mix with non-halogenated waste.

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).

-

Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

-

Disposal Request: When the container is full, or before it exceeds the accumulation time limit set by your institution, submit a request for hazardous waste pickup through your institution's Environmental Health and Safety department.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Standard workflow for handling this compound.

Caption: Decision workflow for responding to a chemical spill.

Caption: Logical relationship for proper waste disposal of the compound.

References

The Dawn of O-Substituted Hydroxylamines: A Technical History of Discovery and Synthesis

For decades following the initial synthesis of hydroxylamine, a class of its derivatives, the O-substituted hydroxylamines, has steadily grown in significance, finding critical applications in fields ranging from polymer chemistry to drug discovery. This technical guide delves into the historical journey of their discovery and the evolution of their synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.

The story of O-substituted hydroxylamines begins with the discovery of their parent compound. In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine as hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This seminal discovery laid the groundwork for the exploration of its derivatives.

Early Explorations and the Adaptation of Classical Reactions

While Lossen's work with hydroxylamine and its N-acyl derivatives, such as in the Lossen rearrangement, was groundbreaking, the specific history of the first synthesis of simple O-alkyl or O-aryl hydroxylamines is less clearly documented in readily available modern summaries. However, the development of synthetic routes to these compounds is intrinsically linked to the advancement of organic synthesis in the late 19th and early 20th centuries.

One of the earliest and most significant methods adapted for the synthesis of O-substituted hydroxylamines was a modification of the Gabriel synthesis . Originally developed by Siegmund Gabriel in 1887 to synthesize primary amines from alkyl halides using potassium phthalimide, this method provided a robust pathway to avoid over-alkylation.[2][3] The adaptation of this reaction for O-substituted hydroxylamines involves the use of N-hydroxyphthalimide as a key reagent. N-hydroxyphthalimide was first synthesized by Lassar Cohn in 1880, paving the way for its use in the preparation of O-alkoxyamines.[1]

The general workflow for this Gabriel-type synthesis of O-substituted hydroxylamines can be visualized as a two-step process:

A significant improvement to the deprotection step was introduced by H.R. Ing and R.H.F. Manske in 1926. Their procedure, which utilizes hydrazine hydrate for the cleavage of the N-alkylphthalimide, offered milder reaction conditions than the traditional acid hydrolysis, broadening the applicability of the Gabriel synthesis.[4][5][6]

Evolution of Synthetic Methodologies

Beyond the classical Gabriel approach, the 20th and 21st centuries have witnessed the development of a diverse array of synthetic methods for preparing O-substituted hydroxylamines, driven by the need for greater efficiency, functional group tolerance, and stereoselectivity.

Alkylation of Oximes

Another historically important route involves the O-alkylation of oximes followed by hydrolysis. This multi-step process typically begins with the formation of a ketoxime from a ketone and hydroxylamine. The ketoxime is then alkylated, and the resulting O-alkyl oxime is hydrolyzed to yield the desired O-alkylhydroxylamine salt.[7]

Direct Synthesis from Alcohols

More contemporary methods have focused on more direct and atom-economical approaches. A notable example is the synthesis from alcohols, which avoids the pre-functionalization to alkyl halides. One such procedure involves the O-alkylation of a protected hydroxylamine derivative, such as tert-butyl N-hydroxycarbamate, with alcohol-derived mesylates, followed by deprotection.[8][9]

The general workflow for this modern approach can be outlined as follows:

Palladium-Catalyzed Cross-Coupling

The advent of transition-metal catalysis has revolutionized the synthesis of O-arylhydroxylamines. Palladium-catalyzed cross-coupling reactions, for example, allow for the efficient O-arylation of hydroxylamine equivalents with a broad range of aryl halides, providing access to compounds that were previously difficult to prepare.[10]

Quantitative Data from Key Synthetic Protocols

The following tables summarize quantitative data from representative historical and modern synthetic procedures for O-substituted hydroxylamines.

| Table 1: Gabriel-Type Synthesis of O-Allylhydroxylamine Hydrochloride | |

| Step | Reactants |

| O-Alkylation | Ethyl N-hydroxycarbamate, Allyl bromide, Potassium hydroxide |

| Hydrolysis & Salt Formation | Ethyl O-allylhydroxycarbamate, Potassium hydroxide, Hydrochloric acid |

| Table 2: Modern Synthesis of O-Substituted Hydroxylamine Hydrochlorides from Alcohols | | | :--- | :--- | :--- | :--- | | Starting Alcohol | Intermediate Yield (O-Hydroxamate) | Final Product Yield (Hydrochloride) | Overall Yield | | Benzyl alcohol | 95% | 83% | 79%[9] | | 4-Methoxybenzyl alcohol | 92% | 85% | 78%[9] | | Cinnamyl alcohol | 91% | 81% | 74%[9] | | Cyclohexanol | 65% | 75% | 49%[9] |

Detailed Experimental Protocols

Gabriel-Type Synthesis of O-Allylhydroxylamine Hydrochloride[11]

Step 1: Synthesis of Ethyl O-allylhydroxycarbamate

To a solution of 86.8 g (1.55 moles) of potassium hydroxide in 330 ml of absolute ethanol, a solution of 159 g (1.52 moles) of ethyl N-hydroxycarbamate in 330 ml of absolute ethanol is added. The mixture is cooled to maintain an internal temperature of 25°C while 195.5 g (1.62 moles) of allyl bromide is added. After the addition is complete, the mixture is heated under reflux for 2 hours. The precipitated potassium bromide is separated and washed with absolute alcohol. The alcoholic solution is then evaporated under reduced pressure. The residue is dissolved in ether and extracted repeatedly with a 10% aqueous sodium hydroxide solution. The aqueous extract is acidified with 10% aqueous sulfuric acid, and the ethyl O-allylhydroxycarbamate is extracted with ether. Evaporation of the ether yields 134.2 g (61%) of the intermediate product (b.p. 107°C at 12.5 mm Hg).

Step 2: Hydrolysis and Formation of O-Allylhydroxylamine Hydrochloride

In a steam distillation apparatus, 134 g of ethyl O-allylhydroxycarbamate is treated with a solution of 120 g of potassium hydroxide in 280 ml of water. The product is steam-distilled into a receiver containing dilute hydrochloric acid. The steam distillate is evaporated under reduced pressure. The residue is taken up twice in absolute ethanol and dried by evaporation under reduced pressure to yield 91 g (55% overall) of O-allylhydroxylamine hydrochloride (m.p. 169-170°C).

Synthesis of O-Benzylhydroxylamine Hydrochloride from Benzyl Alcohol[9]

Step 1: Synthesis of Benzyl Mesylate

To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude benzyl mesylate, which is used in the next step without further purification.

Step 2: Synthesis of N-Boc-O-benzylhydroxylamine

To a solution of tert-butyl N-hydroxycarbamate (1.2 eq) in dimethylformamide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is added. The crude benzyl mesylate (1.0 eq) in dimethylformamide is then added, and the mixture is stirred at room temperature overnight. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give N-Boc-O-benzylhydroxylamine.

Step 3: Synthesis of O-Benzylhydroxylamine Hydrochloride

A solution of N-Boc-O-benzylhydroxylamine in diethyl ether is cooled to 0°C, and a saturated solution of hydrogen chloride in diethyl ether is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield O-benzylhydroxylamine hydrochloride as a white solid.

Conclusion

The journey of O-substituted hydroxylamines, from their conceptual beginnings rooted in the discovery of hydroxylamine to the sophisticated synthetic methodologies available today, reflects the broader evolution of organic chemistry. The adaptation of classical name reactions and the development of novel, more efficient synthetic routes have made these versatile compounds readily accessible for a wide range of applications. For researchers in drug development and materials science, a thorough understanding of this history and the available synthetic tools is invaluable for the design and creation of new molecules with tailored properties.

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Gabriel_synthesis [chemeurope.com]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]

- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 9. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 10. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

A Technical Guide to the Theoretical Principles of Carbonyl Derivatization

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core theoretical principles governing carbonyl derivatization reactions. It covers fundamental mechanisms, thermodynamic and kinetic considerations, and practical applications in analytical and synthetic chemistry, with a focus on contexts relevant to pharmaceutical research and development.

The Carbonyl Group: A Hub of Reactivity

The carbonyl group (C=O) is a cornerstone of organic chemistry, present in a vast array of molecules, from simple aldehydes and ketones to complex pharmaceuticals and biomolecules. Its importance stems from the inherent polarity of the carbon-oxygen double bond. Oxygen's higher electronegativity creates a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbon atom. This electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles, forming the basis of numerous derivatization reactions.

These reactions are critical in drug development for several reasons:

-

Structural Identification: Converting carbonyl compounds into crystalline derivatives with sharp melting points (like 2,4-dinitrophenylhydrazones) is a classic method for identification.

-

Bioanalytical Quantification: Derivatization is frequently employed to enhance the detection of carbonyl-containing drugs or metabolites in complex biological matrices using techniques like HPLC-UV or LC-MS. This is often necessary due to the poor ionization efficiency or lack of a strong chromophore in the parent molecule.[1][2]

-

Prodrug Design: The carbonyl group can be modified to create a prodrug, which is later cleaved enzymatically or chemically in vivo to release the active pharmaceutical ingredient (API).[3]

-

Synthetic Modification: Derivatization reactions are fundamental in building molecular complexity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Core Mechanism: Nucleophilic Addition

The principal reaction pathway for carbonyl compounds is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). This process breaks the C=O π bond, with the electron pair moving to the oxygen atom to form an alkoxide intermediate. The fate of this intermediate depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Base-Catalyzed/Neutral Nucleophilic Addition

Under basic or neutral conditions, a strong nucleophile directly attacks the carbonyl carbon. The resulting tetrahedral alkoxide intermediate is then protonated by a solvent molecule (like water or alcohol) to yield the final addition product.

Caption: General mechanism for base-catalyzed or neutral nucleophilic addition.

Acid-Catalyzed Nucleophilic Addition

Weaker nucleophiles require activation of the carbonyl group to proceed. Under acidic conditions, the carbonyl oxygen is protonated, creating a resonance-stabilized oxonium ion. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by even weak nucleophiles.

Caption: General mechanism for acid-catalyzed nucleophilic addition.

Key Derivatization Reactions

Formation of Imines, Oximes, and Hydrazones

This class of reactions involves the nucleophilic addition of ammonia derivatives (R-NH₂, R-OH, R-NHR') to an aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. These reactions are typically acid-catalyzed. The pH is critical; sufficient acid is needed to protonate the carbonyl and the hydroxyl group of the intermediate to make it a good leaving group (water), but too much acid will protonate the amine nucleophile, rendering it unreactive.[4][5] The optimal pH for these reactions is generally around 4-5.[6]

-

Imines (Schiff Bases): Formed from primary amines (R-NH₂).

-

Oximes: Formed from hydroxylamine (NH₂OH).

-

Hydrazones: Formed from hydrazine (NH₂-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH).

The general mechanism involves two main stages: addition to form a carbinolamine intermediate, and dehydration to form the C=N bond.[4]

Caption: Reaction pathway for the formation of imines, oximes, and hydrazones.

Enols and Enolates

Carbonyl compounds possessing at least one hydrogen on the α-carbon can exist in equilibrium with a tautomeric form called an enol. This keto-enol tautomerism is typically catalyzed by acid or base. While the keto form is usually more stable, the enol form is a key reactive intermediate.

Deprotonation of the α-hydrogen by a base generates an enolate ion, a powerful nucleophile with two resonance forms, where the negative charge is shared between the α-carbon and the oxygen atom.[7] Enolates readily react with electrophiles at the α-carbon, enabling crucial C-C bond-forming reactions.

Caption: Formation and reactivity of enolates and enols.

The formation of the enolate can be under either thermodynamic or kinetic control.[8]

-

Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperatures rapidly removes the most accessible (least hindered) α-proton, forming the less substituted, less stable enolate.

-

Thermodynamic Control: Using a weaker base at higher temperatures allows an equilibrium to be established, favoring the formation of the more substituted, more stable enolate.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[9][10]

Caption: The Wittig reaction mechanism via an oxaphosphetane intermediate.

Grignard Reaction

The Grignard reaction provides an effective route for forming new carbon-carbon bonds and synthesizing alcohols. A Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile, attacking the electrophilic carbonyl carbon. The reaction is conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water.[11][12] The initial addition yields a magnesium alkoxide, which is then protonated in a subsequent acidic workup step to give the alcohol product.[1][13]

Quantitative Data Summary

The reactivity of carbonyl compounds and the stability of their derivatives are governed by thermodynamic and kinetic factors. The following tables summarize key quantitative data.

Acidity of α-Hydrogens

The acidity of α-hydrogens is crucial for enolate formation. It is influenced by the electronic effects of the groups attached to the carbonyl.

| Compound Type | Example | Approximate pKa |

| β-Diketone | Acetylacetone | 9 |

| Aldehyde | Acetaldehyde | 16-18 |

| Ketone | Acetone | 19-21 |

| Ester | Ethyl Acetate | 23-25 |

| Alkane | Ethane | ~50 |

| Data sourced from multiple references.[7][14][15] |

Thermodynamics and Kinetics of Imine, Oxime, and Hydrazone Formation

The stability (Keq) and rate of formation (k) of C=N derivatives depend on the structure of both the carbonyl compound and the nucleophile.

| Reaction | Carbonyl | Nucleophile | Keq (Equilibrium Constant) | k (Second-Order Rate Constant, M⁻¹s⁻¹) at pH ~7 |

| Oxime Formation | Benzaldehyde | Hydroxylamine | 1.8 x 10⁵ | ~0.02 |

| Oxime Formation | Pyruvic Acid | Hydroxylamine | 1.5 x 10⁷ | - |

| Hydrazone Formation | Benzaldehyde | Phenylhydrazine | 5.8 x 10⁵ | >1.0 (with FAN hydrazine) |

| Acylhydrazone Formation | Benzaldehyde | Benzoylhydrazide | 2.1 x 10³ | Slower than hydrazone formation |

| Equilibrium constants and rate data are highly condition-dependent. Data compiled from multiple sources.[6][13][16][17] |

Experimental Protocols

The following sections provide generalized methodologies for key derivatization experiments. Note: These are illustrative protocols. All laboratory work must be conducted with appropriate safety precautions, including personal protective equipment, and after consulting specific Safety Data Sheets (SDS) for all reagents.

Protocol: 2,4-Dinitrophenylhydrazine (DNPH) Test for Aldehydes and Ketones

This qualitative test is used to confirm the presence of a carbonyl group. The formation of a colored precipitate is a positive result.[18][19][20]

-

Preparation: Place approximately 2-3 mL of the 2,4-DNPH reagent (Brady's reagent) into a clean test tube.

-

Addition: Add 2-3 drops of the unknown liquid sample (or a small spatula-tip of a solid sample dissolved in a minimal amount of ethanol) to the reagent.

-

Observation: Agitate the mixture gently. The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[20] Yellow precipitates are typical for non-conjugated carbonyls, while orange-red precipitates suggest a conjugated system.[20]

-

Heating (if necessary): If no precipitate forms at room temperature, gently warm the mixture in a water bath (~60°C) for 5 minutes, then cool in an ice bath.[18]

-

Characterization (Optional): The crystalline precipitate can be isolated by vacuum filtration, recrystallized, and its melting point determined for identification purposes.[18]

Protocol: Synthesis of an Oxime from a Ketone

This procedure describes the conversion of a ketone to its corresponding ketoxime.

-

Mixing Reagents: In a round-bottom flask, combine the ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a suitable base like pyridine or a mild catalyst such as Bi₂O₃ (0.6 mmol).[21][22]

-

Solvent: Add a suitable solvent, such as ethanol, to dissolve the reactants. Alternatively, solvent-free methods using grinding have proven effective.[21]

-

Reaction: Reflux the mixture on a water bath or stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture. If a solvent was used, it may be removed under reduced pressure. Add water to the residue to precipitate the crude oxime product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. The crude oxime can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol: Wittig Reaction of Benzaldehyde

This protocol outlines the synthesis of an alkene from an aldehyde using a stabilized ylide.[9][23][24]

-

Reagent Setup: In a conical vial or small flask equipped with a magnetic stir bar, dissolve the aldehyde (e.g., benzaldehyde, ~1.0 mmol).

-

Ylide Addition: Add the Wittig reagent (e.g., (carboxymethylene)triphenylphosphorane, ~1.0-1.2 mmol) to the stirring solution.[9][23]

-

Reaction: Stir the mixture at room temperature. For some variations, a base like 10M NaOH may be added.[4] The reaction progress can be monitored by TLC.

-

Extraction: After the reaction is complete (typically 15-60 minutes), add a nonpolar solvent like hexanes or a diethyl ether/hexanes mixture to the reaction vessel. Stir vigorously to extract the alkene product, leaving the triphenylphosphine oxide byproduct as a solid precipitate.[9][23]

-

Isolation: Filter the mixture through a pipette with a cotton plug to remove the solid triphenylphosphine oxide.

-

Purification: Evaporate the solvent from the filtrate to yield the crude alkene product. The product can be further purified by column chromatography if necessary.

Application: Derivatization in Bioanalytical Workflow

In drug metabolism and biomarker studies, quantifying low-abundance carbonyl-containing molecules in complex matrices like plasma is a significant challenge. Chemical derivatization is a key step in the analytical workflow to enhance sensitivity and chromatographic performance.[25][26]

Caption: Workflow for the analysis of carbonyls in biological samples.

This workflow leverages derivatization to tag carbonyls with a moiety that is easily ionizable in a mass spectrometer or has a high molar absorptivity for UV detection.[2][27][28] For quantitative accuracy, stable isotope-coded derivatization reagents are often used, allowing for the creation of an internal standard for each analyte, which corrects for matrix effects and instrument variability.[1]

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]